1,4-Dioxaspiro[4.5]decane-8-carboxamide
Overview
Description
1,4-Dioxaspiro[4.5]decane-8-carboxamide is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by a spirocyclic structure containing a dioxane ring fused to a decane ring with a carboxamide functional group
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-8-carboxamide has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Safety and Hazards
The safety data sheet for a related compound, “1,4-Dioxaspiro[4.5]decan-8-one”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only in a well-ventilated area .
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carboxamide precursor in the presence of an acid catalyst . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and specificity . Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-carboxamide can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Similar spirocyclic structure but with an aldehyde group instead of a carboxamide.
1,4-Dioxaspiro[4.4]nonane: A smaller spirocyclic compound with different ring sizes.
1,4-Cyclohexanedione monoethylene acetal: Contains a dioxane ring but lacks the spirocyclic structure. The uniqueness of this compound lies in its specific combination of a spirocyclic structure with a carboxamide functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUSCVBYCQIOBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)N)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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